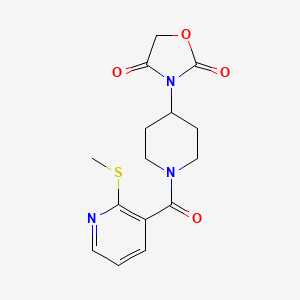

3-(1-(2-(甲硫基)烟酰基)哌啶-4-基)恶唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione” is a chemical compound with diverse scientific applications. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Chemical Reactions Analysis

The chemical reactions leading to the formation of various piperidine derivatives include intra- and intermolecular reactions . These reactions involve substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用

合成和生物活性

一个重要的应用领域是合成具有潜在生物活性的新化合物。例如,已经合成并测试了与指定化学结构相关的化合物,以了解它们的抗菌和抗真菌活性。一项研究报告通过 Knoevenagel 缩合合成了新化合物,这些化合物对各种细菌和真菌表现出有效的抗菌性能,并将其功效与市售抗生素和抗真菌剂进行了比较(Prakash 等人,2010)。这项研究突出了此类化合物在解决微生物耐药性方面的潜力。

农业应用

在农业中,某些恶唑烷衍生物已被确认为有前途的杀菌剂。例如,Famoxadone 是一种恶唑烷酮杀菌剂,可极好地控制植物病原体,证明了恶唑烷衍生物在保护农作物免受真菌病害方面的效用(Sternberg 等人,2001)。这一应用对于确保粮食安全和农业生产力至关重要。

合成方法

对恶唑烷衍生物的研究扩展到创新的合成方法,为这些化合物提供了新的途径。一项研究提出了一种使用大气二氧化碳的串联磷介导的羧化缩合-环化反应,为在温和条件下合成恶唑烷-2,4-二酮提供了一种新方法(Zhang 等人,2015)。该方法代表了绿色化学向前迈出的一步,利用化学合成中的大气 CO2。

化学治疗研究

在化学治疗研究领域,已经探索了恶唑烷和噻唑烷衍生物的合成,以了解它们的抗癌活性。已经合成并评估了某些衍生物对各种癌细胞系的有效性,为开发新的抗癌剂提供了见解(Kumar 和 Sharma,2022)。

作用机制

Target of Action

It’s worth noting that piperidine derivatives have been found to have high selectivity for resistant plasmodium falciparum , suggesting potential antimalarial activity.

Mode of Action

Piperidine derivatives have been associated with inhibitory effects on certain kinases

Biochemical Pathways

Piperidine derivatives have been associated with antimalarial activity, suggesting they may interfere with the life cycle of the Plasmodium parasite .

Result of Action

Piperidine derivatives have been associated with inhibitory effects on the growth of plasmodium falciparum .

属性

IUPAC Name |

3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-23-13-11(3-2-6-16-13)14(20)17-7-4-10(5-8-17)18-12(19)9-22-15(18)21/h2-3,6,10H,4-5,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCINGOYJDWEPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(Tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid](/img/structure/B2904391.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide](/img/structure/B2904396.png)

![(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enenitrile](/img/structure/B2904398.png)

![3-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2904400.png)

![2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904403.png)

![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/no-structure.png)

![N-[3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2904407.png)